![molecular formula C23H25BrN4OS B3001472 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189420-84-5](/img/structure/B3001472.png)
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a Pd-catalyzed decarboxylative strategy, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners.
Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the spirocyclic core.
Acetamide formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.
Chemical Reactions Analysis
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acetamide group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Scientific Research Applications
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide can be compared with other spirocyclic compounds, such as:
These compounds share similar spirocyclic cores but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications The unique combination of the bromophenyl and acetamide groups in 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-3-9-19(10-4-16)25-20(29)15-30-22-21(17-5-7-18(24)8-6-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYIISDRULCHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
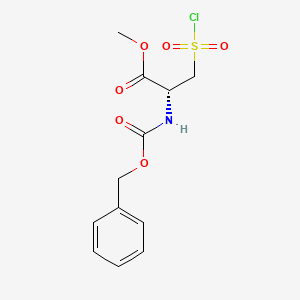
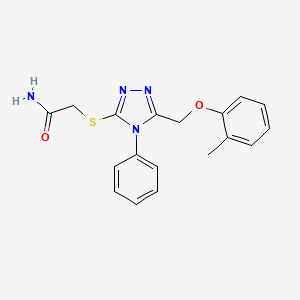
![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)
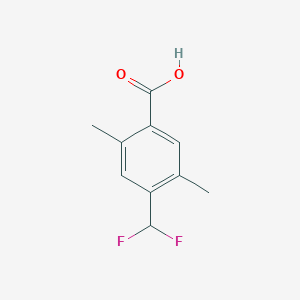

![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3001397.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)
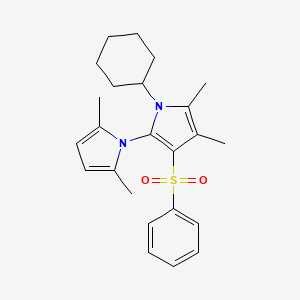
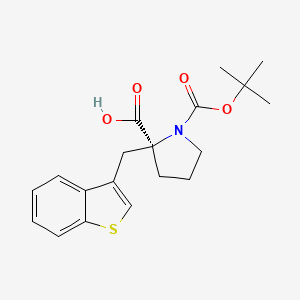
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B3001403.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
